molecular formula C19H23N5O3 B4108945 methyl (2S)-3-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]butanoate

methyl (2S)-3-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]butanoate

Cat. No.: B4108945
M. Wt: 369.4 g/mol
InChI Key: NPXJCMFMRSKAJE-KRWDZBQOSA-N
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Description

Methyl N-({5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-L-valinate is a complex organic compound that features a benzimidazole moiety, a pyrazole ring, and a valinate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-3-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]butanoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Scientific Research Applications

Methyl N-({5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-L-valinate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2S)-3-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]butanoate involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the normal function of these targets, leading to therapeutic effects. For example, benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and thus affecting cell division .

Properties

IUPAC Name

methyl (2S)-3-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-11(2)17(19(26)27-4)21-18(25)15-9-13(22-23-15)10-24-12(3)20-14-7-5-6-8-16(14)24/h5-9,11,17H,10H2,1-4H3,(H,21,25)(H,22,23)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXJCMFMRSKAJE-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC(=NN3)C(=O)NC(C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2N1CC3=CC(=NN3)C(=O)N[C@@H](C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (2S)-3-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]butanoate
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methyl (2S)-3-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]butanoate
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methyl (2S)-3-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]butanoate
Reactant of Route 4
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methyl (2S)-3-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]butanoate
Reactant of Route 5
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methyl (2S)-3-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]butanoate
Reactant of Route 6
Reactant of Route 6
methyl (2S)-3-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]butanoate

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